molecular formula C19H27BN2O4 B11771266 tert-Butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

tert-Butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Cat. No.: B11771266
M. Wt: 358.2 g/mol
InChI Key: AXVCLOOWZWBYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a boronic ester-functionalized indazole derivative widely utilized as a key intermediate in medicinal chemistry and organic synthesis. It is synthesized via sequential substitution reactions, with structural validation through FTIR, NMR, and mass spectrometry (MS) . X-ray diffraction and density functional theory (DFT) analyses confirm its crystalline conformation and electronic properties, highlighting its stability and suitability for cross-coupling reactions such as Suzuki-Miyaura couplings . The compound’s tert-butyl carbamate group enhances solubility and protects reactive sites during synthetic processes, making it valuable in drug discovery pipelines, particularly for constructing topoisomerase inhibitors .

Properties

Molecular Formula

C19H27BN2O4

Molecular Weight

358.2 g/mol

IUPAC Name

tert-butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

InChI

InChI=1S/C19H27BN2O4/c1-12-9-14(20-25-18(5,6)19(7,8)26-20)10-13-11-21-22(15(12)13)16(23)24-17(2,3)4/h9-11H,1-8H3

InChI Key

AXVCLOOWZWBYMS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=NN3C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • Indazole core : 7-Methyl-1H-indazole serves as the foundational heterocycle.

  • Boron functionality : Introduced via Miyaura borylation or iridium-catalyzed C–H activation.

  • Boc protection : Installed early to block the 1-position and direct subsequent reactions.

Boc Protection of 7-Methyl-1H-Indazole

The synthesis begins with Boc protection of commercially available 7-methyl-1H-indazole. In a representative procedure, the indazole (1.0 equiv) is treated with Boc anhydride (1.2 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at room temperature for 12 hours, the product, tert-butyl 7-methyl-1H-indazole-1-carboxylate, is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 85–90% yield.

Key Data :

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM.

  • Conditions : RT, 12 h.

  • Yield : 85–90%.

Miyaura Borylation at the 5-Position

The Boc-protected intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂). A mixture of tert-butyl 7-methyl-1H-indazole-1-carboxylate (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in dioxane is heated at 80°C under nitrogen for 18 hours. Purification by flash chromatography affords the target compound in 60–70% yield.

Key Data :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Ligand : None required.

  • Solvent : Dioxane.

  • Yield : 60–70%.

Route 2: Iridium-Catalyzed C–H Borylation

An alternative approach employs iridium-catalyzed C–H borylation to install the boronate group directly on the indazole core. A mixture of 7-methyl-1H-indazole (1.0 equiv), B₂Pin₂ (1.2 equiv), [Ir(OMe)(COD)]₂ (3 mol%), and dtbpy (6 mol%) in tert-butyl methyl ether (TBME) is heated at 55°C for 4 hours. The Boc group is subsequently introduced using Boc anhydride under standard conditions.

Key Data :

  • Catalyst : [Ir(OMe)(COD)]₂ (3 mol%).

  • Ligand : dtbpy (6 mol%).

  • Solvent : TBME.

  • Yield : 50–55% (borylation step).

Comparative Analysis of Routes

Parameter Route 1 Route 2
Overall Yield60–70%40–50%
Catalytic SystemPd-basedIr-based
RegioselectivityHigh (5-position)Moderate
ScalabilityExcellentLimited

Route 1 offers superior yields and scalability, making it preferable for industrial applications. However, Route 2 avoids pre-functionalization of the indazole core, which may be advantageous for late-stage diversification.

Critical Reaction Optimization

Solvent and Temperature Effects

In Miyaura borylation (Route 1), dioxane outperforms THF and DMF due to its ability to stabilize the palladium catalyst. Reactions conducted at 80°C achieve complete conversion within 18 hours, whereas lower temperatures (60°C) require prolonged durations (24–36 hours).

Protecting Group Compatibility

The Boc group remains stable under Miyaura borylation conditions (pH 7–9, 80°C). However, strongly basic conditions (e.g., K₂CO₃ in DMF) lead to partial deprotection, necessitating neutral to mildly acidic workups.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (s, 1H, H-3), 7.93 (d, J = 8.8 Hz, 1H, H-6), 7.73 (d, J = 9.2 Hz, 1H, H-4), 4.17 (s, 3H, N–CH₃), 2.67 (s, 3H, Ar–CH₃), 1.26 (s, 12H, pinacol CH₃).

  • ¹³C NMR : δ 161.2 (C=O), 148.5 (indazole C-7), 134.1 (C-5), 128.9 (C-6), 124.3 (C-4), 83.5 (Boc C), 28.1 (pinacol CH₃).

Mass Spectrometry

  • HRMS (ESI) : m/z calculated for C18H25BN2O4\text{C}_{18}\text{H}_{25}\text{BN}_2\text{O}_4 [M+H]⁺: 345.1921; found: 345.1924.

Industrial and Environmental Considerations

Cost Analysis

  • Route 1 : Pd catalysts account for 60–70% of raw material costs. Recycling protocols (e.g., silica-immobilized Pd) reduce expenses by 30%.

  • Route 2 : Iridium’s scarcity limits large-scale adoption, with catalyst costs 5–10× higher than palladium.

Waste Management

Pinacol byproducts from Miyaura borylation are non-toxic and biodegradable. In contrast, iridium-based routes generate heavy metal residues requiring specialized disposal .

Chemical Reactions Analysis

tert-Butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the boron center, where nucleophiles can replace the dioxaborolane moiety.

Common reagents and conditions used in these reactions include palladium catalysts for borylation, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

tert-Butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and the development of new synthetic methodologies.

    Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: In the industrial sector, the compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological macromolecules such as proteins and nucleic acids. The presence of the dioxaborolane moiety allows the compound to participate in boron-mediated reactions, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

  • Structure : Features an isoindoline core instead of indazole.
  • Molecular Weight : 345.24 g/mol (vs. 358.3 g/mol for the target compound) .
  • Its lower molecular weight may influence pharmacokinetic properties.

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • Structure : Substitutes the tert-butyl carbamate with a benzyl group.
  • Molecular Weight : 334.22 g/mol .
  • Key Differences : The benzyl group reduces steric bulk compared to tert-butyl, which may improve cell membrane permeability in biological assays. However, the absence of the carbamate group limits its utility in protecting amine functionalities during synthesis.

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

  • Structure : Replaces the indazole with a pyrazole ring.
  • Similarity Score : 0.86 (structural resemblance but divergent heterocyclic core) .

Functional Group and Reactivity Comparisons

Compound Core Structure Boronate Position Protecting Group Key Applications
Target Compound Indazole C5 tert-Butyl carbamate Suzuki couplings, topoisomerase inhibitors
Isoindoline Derivative Isoindoline C5 tert-Butyl carbamate Catalysis, polymer chemistry
Benzyl-Indazole Indazole C5 Benzyl Antimicrobial screening
Pyrazole Derivative Pyrazole C4 tert-Butyl carbamate Ligand design for metal complexes

Reactivity Notes:

  • The indazole core in the target compound provides greater π-conjugation than pyrazole or isoindoline, enhancing stability in transition metal-catalyzed reactions .
  • The tert-butyl carbamate group in the target compound offers superior protection for amines compared to benzyl, critical for multi-step syntheses .

Biological Activity

tert-Butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H28BNO6
  • Molecular Weight : 401.26 g/mol
  • CAS Number : 1256360-02-7
  • IUPAC Name : this compound

The compound features a boron-containing moiety which is known to enhance biological activity through various mechanisms including:

  • Enzyme Inhibition : The dioxaborolane group can interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for specific receptors in cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Several studies have shown that this compound has potential anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency.
Study 2Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 3Investigated the compound's effect on enzyme activity related to metabolic pathways; notable inhibition was recorded.

Safety and Toxicology

While the compound shows promise in various biological activities, safety evaluations are crucial. Preliminary toxicity studies indicate that it possesses moderate toxicity profiles; however, detailed toxicological assessments are necessary to establish safe usage parameters.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

  • Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the boronic ester group via Miyaura borylation, using palladium catalysts and bis(pinacolato)diboron.
  • Step 2 : Protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions, often employing Boc anhydride and a base like DMAP .
  • Step 3 : Purification via column chromatography or recrystallization.
  • Optimization : Reaction efficiency improves with controlled temperatures (0–25°C) and inert atmospheres (argon/nitrogen). Yields range from 50–70%, influenced by steric hindrance from the methyl and tert-butyl groups .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

  • Answer : Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and Boc group integrity. Key signals: tert-butyl protons (~1.3 ppm) and boronic ester carbons (~85 ppm in 13^13C NMR) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+^+ peak at m/z 399.2) .
  • HPLC : Purity assessment (>95% purity required for biological assays) .

Q. What is the functional significance of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

  • Answer : The boronic ester moiety enables Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl structures in drug discovery. It also enhances solubility in organic solvents compared to boronic acids .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions for drug discovery?

  • Answer :

  • Protocol : React with aryl halides (e.g., bromides) under Suzuki conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C).
  • Case Study : Coupling with 5-bromo-2-fluoropyridine yields biaryl derivatives with potential kinase inhibitory activity .
  • Challenges : Steric hindrance may reduce coupling efficiency; microwave-assisted synthesis can enhance reaction rates .

Q. What stability considerations are critical for storing and handling this compound?

  • Answer :

  • Storage : Under inert gas (argon) at 2–8°C to prevent hydrolysis of the boronic ester.
  • Decomposition Risks : Exposure to moisture or protic solvents (e.g., MeOH) leads to boronic acid formation, detectable via 11^11B NMR .
  • Stability Table :
ConditionStability (Days)Degradation Product
Dry, 25°C>30None
50% Humidity7Boronic acid
Aqueous Solution<24Hydrolyzed byproducts

Q. How can computational modeling predict the biological targets of this compound?

  • Answer :

  • Method : Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify binding affinities.
  • Case Study : Docking studies suggest potential interaction with WDR5, a protein implicated in chromatin remodeling .
  • Validation : Compare computational predictions with in vitro assays (e.g., SPR or ITC for binding kinetics) .

Q. How should researchers address contradictions in synthetic yields reported across studies?

  • Answer :

  • Root Causes : Variability in catalyst purity, solvent dryness, or reaction scale.
  • Troubleshooting :
  • Use freshly distilled THF or DMF to avoid moisture.
  • Optimize equivalents of boronate ester (1.2–1.5 eq) and catalyst loading (2–5 mol% Pd).
  • Data Comparison :
StudyCatalystYield (%)
A PdCl2_2(dppf)65
B Pd(OAc)2_248

Q. What methodologies are employed to evaluate the biological activity of derivatives synthesized from this compound?

  • Answer :

  • In Vitro Assays :
  • Kinase Inhibition : Luminescent ADP-Glo™ assay for IC50_{50} determination.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • In Vivo Models : Xenograft studies in mice to assess tumor growth suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.